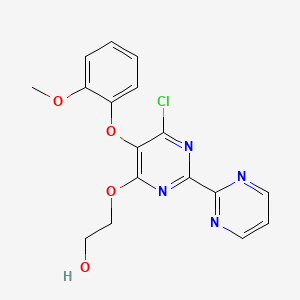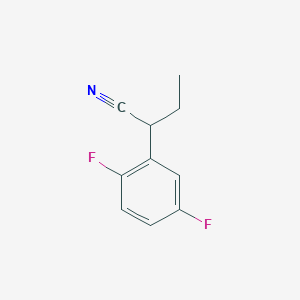![molecular formula C13H6N2O2S B8341535 4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile](/img/structure/B8341535.png)
4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile
概要
説明
4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile is an organic compound that features a benzene ring substituted with a nitrile group and a thienyl group that is further substituted with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to improve the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can engage in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide in methanol can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted benzonitriles.
科学的研究の応用
4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of hydrogen bond formation.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can form covalent bonds with other molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
4-Ethynylbenzonitrile: Similar structure but lacks the nitro group.
5-Nitro-2-thienyl derivatives: Compounds with similar thienyl and nitro groups but different substituents on the benzene ring.
Uniqueness
4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile is unique due to the combination of its nitro, thienyl, and ethynyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
特性
分子式 |
C13H6N2O2S |
|---|---|
分子量 |
254.27 g/mol |
IUPAC名 |
4-[2-(5-nitrothiophen-2-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C13H6N2O2S/c14-9-11-3-1-10(2-4-11)5-6-12-7-8-13(18-12)15(16)17/h1-4,7-8H |
InChIキー |
JALIUJGYVINREX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC=C(S2)[N+](=O)[O-])C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
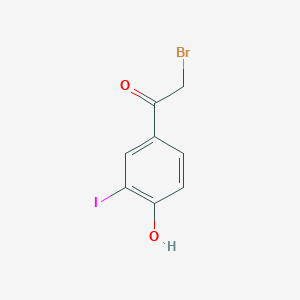
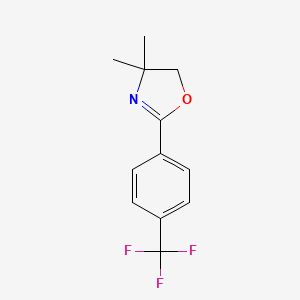
![[1-(5-Cyano-furan-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8341465.png)
![3,8-Dibromo-6H-benzo[c]chromen-6-one](/img/structure/B8341479.png)
![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B8341483.png)
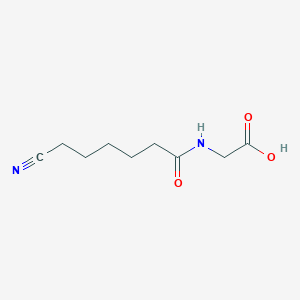
![8-[4-(Tert-butyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8341502.png)
![5-Hydroxy-2-[(1-hydroxycyclohexyl)methyl]pyridine](/img/structure/B8341506.png)
![3-Bromo-4-methoxy-thieno[3,2-c]pyridine](/img/structure/B8341507.png)
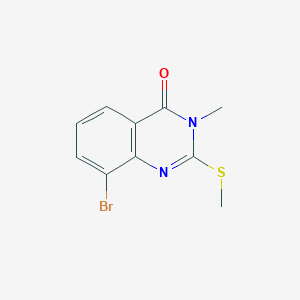
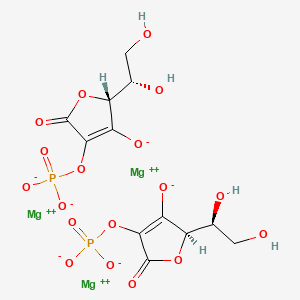
![[4-(Trifluoromethyl)-1H-imidazol-1-yl]acetic acid ethyl ester](/img/structure/B8341519.png)
